molecular formula C10H8F4N2O3 B2738810 (4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid CAS No. 2138550-08-8

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid

Cat. No.: B2738810
CAS No.: 2138550-08-8
M. Wt: 280.179
InChI Key: PDNAVYVYHPKFIE-UHFFFAOYSA-N
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Description

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid is a chemical compound with the molecular formula C8H7FN2O·C2HF3O2. This compound is notable for its unique structure, which includes a benzoxazole ring substituted with a fluorine atom and an amine group, combined with trifluoroacetic acid. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where the benzoxazole derivative reacts with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.

    Combination with Trifluoroacetic Acid: The final step involves the reaction of the synthesized (4-Fluoro-1,3-benzoxazol-2-yl)methanamine with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom and amine group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

(4-Fluoro-1,3-benzoxazol-2-yl)methanamine, trifluoroacetic acid is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the amine group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-1,3-benzoxazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    (4-Methyl-1,3-benzoxazol-2-yl)methanamine: Contains a methyl group instead of a fluorine atom.

    (4-Nitro-1,3-benzoxazol-2-yl)methanamine: Features a nitro group, which significantly alters its reactivity and applications.

Uniqueness

The presence of the fluorine atom in (4-Fluoro-1,3-benzoxazol-2-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical research. The trifluoroacetic acid component further enhances its solubility and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-fluoro-1,3-benzoxazol-2-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.C2HF3O2/c9-5-2-1-3-6-8(5)11-7(4-10)12-6;3-2(4,5)1(6)7/h1-3H,4,10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNAVYVYHPKFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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